Cas no 66-77-3 (naphthalene-1-carbaldehyde)

naphthalene-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Naphthaldehyde
- 1-naphthaldehyde (alpha)
- 1-Naphthaldehdye
- 1-ANPHTHALDEHYDE
- 1-FORMYLNAPHTHALENE
- 1-Naphthalenecarboxaldehyde
- 1-NAPHTHYLALDEHYDE
- A-NAPHTHALDEHYDE
- I-Naphthaldehyd
- naphthalene-1-carboxaldehyde
- naphthalene-1-carboxyaldehyde
- α-Naphthaldehyde
- α-Naphthal
- Naphthalene-1-carbaldehyde
- alpha-Naphthal
- alpha-Naphthaldehyde
- Naphthaldehyde
- .alpha.-Naphthal
- alpha-Naphthylcarboxaldehyde
- alpha-Naphthylaldehyde
- naphthalene-1-aldehyde
- .alpha.-Naphthaldehyde
- .alpha.-Naphthylaldehyde
- I-Napthaldehyde
- 1-Napthaldehyde
- .alpha.-Naphthylcarboxaldehyde
- NAPHTHALENECARBOXALDEHYDE
- alphaalpha-naphthaldehyde
- UN
- 1-naphthaldehyd
- 1-naphthalene carboxaldehyde
- LS-94155
- FT-0672609
- MFCD00004003
- 1-Naphthaldehyde, 95%
- BIDD:GT0176
- NSC-6106
- a-Naphthal
- naphthaleneformaldehyde
- 1-naphtoaldehyde
- naphthalene-formaldehyde
- .ALPHA.-NAPHTHALENECARBOXALDEHYDE
- naphthal
- FT-0608101
- A835544
- AM62619
- UNII-H3I0B5F8SX
- 1naphthaldehyde
- DTXSID5058775
- NCGC00341016-01
- 66-77-3
- bmse000532
- PD139181
- C11-H8-O
- 1-Naphthaldehyde (8CI)
- Q21050985
- BRN 0386082
- 1-naphthalencarboxaldehyde
- AB01331896-02
- SCHEMBL9005
- CHEMBL3265260
- .ALPHA.-NAPHTHOALDEHYDE
- N0002
- formylnaphthalene
- Z104472874
- naphthalene-1 carbaldehyde
- AKOS000118888
- 4-Naphthalene-1-carboxaldehyde
- 1-naphthyl aldehyde
- H3I0B5F8SX
- STK498756
- BDBM50013801
- AC-5796
- 1-naftalencarboxaldehido
- 1-naphthalenecarbaldehyde
- 1-naphtaldehyde
- 1-naphthylcarboxaldehyde
- D70897
- EN300-19124
- 1-Formylnaphthalene; 1-Naphthylaldehyde; 1-Naphthylcarboxaldehyde
- CHEBI:52367
- Naphtalene-1-carbaldehyde
- 1-Naphthoaldehyde
- NSC6106
- AS-19333
- InChI=1/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8
- EINECS 200-633-4
- naphthaline-1-carbaldehyde
- 1-napthylaldehyde
- W-104738
- NSC 6106
- alpha-naphthoaldehyde
- CS-D1451
- 30678-61-6
- F2190-0608
- NS00020333
- 1- Naphthaldehyde
- DB-038174
- Naphthaldehdye
- naphthalene-1-carbaldehyde
-
- MDL: MFCD00004003
- インチ: 1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H
- InChIKey: SQAINHDHICKHLX-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C21
- BRN: 386082
計算された属性
- せいみつぶんしりょう: 156.05800
- どういたいしつりょう: 156.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 淡黄色水晶
- 密度みつど: 1.15 g/mL at 25 °C(lit.)
- ゆうかいてん: 1-2 °C (lit.)
- ふってん: 291°C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.652(lit.)
- PH値: 7 (< 1g/l, H2O, 20℃)
- ようかいど: <1g/l
- すいようせい: Soluble in ethanol, ether, acetone, benzene. Insoluble in water.
- PSA: 17.07000
- LogP: 2.65230
- ようかいせい: エタノール、エーテル、アセトンに溶け、水に溶けない。
- かんど: Air Sensitive
naphthalene-1-carbaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3082
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S37/39-S26-S24/25-S36/37-S23
- RTECS番号:QJ0190000
-
危険物標識:
- 包装等級:III
- リスク用語:R22
- TSCA:Yes
- 包装カテゴリ:III
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
naphthalene-1-carbaldehyde 税関データ
- 税関コード:2912190090
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
naphthalene-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039454-25g |
1-Naphthaldehyde |
66-77-3 | 98% | 25g |
¥48.00 | 2024-05-04 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21231-1000g |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 1000g |
3047.00 | 2021-07-09 | |
TRC | N344800-25g |
1-Naphthaldehyde |
66-77-3 | 25g |
$190.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N042A-25g |
naphthalene-1-carbaldehyde |
66-77-3 | 95% | 25g |
¥84.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0002-25ml |
naphthalene-1-carbaldehyde |
66-77-3 | 95.0%(GC) | 25ml |
¥320.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N042A-100g |
naphthalene-1-carbaldehyde |
66-77-3 | 95% | 100g |
¥310.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111813-10g |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 10g |
¥56.90 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1305-50G |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 50g |
¥ 132.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1305-250G |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 250g |
¥ 567.00 | 2023-04-04 | |
Life Chemicals | F2190-0608-5g |
1-Naphthaldehyde |
66-77-3 | 95%+ | 5g |
$60.0 | 2023-11-21 |
naphthalene-1-carbaldehyde サプライヤー
naphthalene-1-carbaldehyde 関連文献
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Hasan Mohammad,Abu Saleh Musha Islam,Chandraday Prodhan,Mahammad Ali New J. Chem. 2019 43 5297
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Ardeshir Khazaei,Mohammad Ali Zolfigol,Saied Alaie,Saeed Baghery,Babak Kaboudin,Yadollah Bayat,Asiye Asgari RSC Adv. 2016 6 10114
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3. In vitro antiproliferative activity of palladium(ii) thiosemicarbazone complexes and the corresponding functionalized chitosan coated magnetite nanoparticlesWilfredo Hernández,Abraham. J. Vaisberg,Mabel Tobar,Melisa álvarez,Jorge Manzur,Yuri Echevarría,Evgenia Spodine New J. Chem. 2016 40 1853
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Gurjaspreet Singh,Priyanka,Sushma,Pawan,Diksha,Suman,Mohit,Anita Devi,Sofia Gupta New J. Chem. 2022 46 2094
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Peter Wipf,Stephen M. Lynch,Anne Birmingham,Giselle Tamayo,Allan Jiménez,Nefertiti Campos,Garth Powis Org. Biomol. Chem. 2004 2 1651
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Mohammad Ali Zolfigol,Saeed Baghery,Ahmad Reza Moosavi-Zare,Seyed Mohammad Vahdat,Heshmatollah Alinezhad,Mohammad Norouzi RSC Adv. 2015 5 45027
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Jo?o Ferreira,Tiago Santos,Patrícia Pereira,Marta C. Corvo,Jo?o A. Queiroz,Fani Sousa,Carla Cruz Analyst 2017 142 2982
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8. In vitro antiproliferative activity of palladium(ii) thiosemicarbazone complexes and the corresponding functionalized chitosan coated magnetite nanoparticlesWilfredo Hernández,Abraham. J. Vaisberg,Mabel Tobar,Melisa álvarez,Jorge Manzur,Yuri Echevarría,Evgenia Spodine New J. Chem. 2016 40 1853
-
Mohammad Ali Zolfigol,Fatemeh Afsharnadery,Saeed Baghery,Sadegh Salehzadeh,Farahnaz Maleki RSC Adv. 2015 5 75555
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10. The case of the missing acetylene. The mechanism of an intramolecular SN(V) reaction and a new route to 1-methylbenzo[de]quinolinesDavid R. W. Hodgson,Anthony J. Kirby,Neil Feeder J. Chem. Soc. Perkin Trans. 1 1999 949
naphthalene-1-carbaldehydeに関する追加情報
Naphthalene-1-Carbaldehyde: A Comprehensive Overview
Naphthalene-1-carbaldehyde, also known by its CAS number 66-77-3, is a versatile aromatic aldehyde with significant applications in various industries. This compound, often referred to as 1-formylnaphthalene, has been a subject of extensive research due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the latest findings and advancements related to naphthalene-1-carbaldehyde, providing a detailed and up-to-date analysis of its structure, synthesis, applications, and toxicity.
The molecular structure of naphthalene-1-carbaldehyde consists of a naphthalene ring system with a formyl group (-CHO) attached at the 1-position. This arrangement imparts the compound with distinct electronic properties, making it highly reactive under certain conditions. Recent studies have highlighted the importance of its electronic configuration in determining its reactivity in various chemical reactions. For instance, researchers have explored the role of the formyl group in facilitating electrophilic aromatic substitution reactions, which are critical in synthesizing complex organic molecules.
One of the most significant advancements in the synthesis of naphthalene-1-carbaldehyde involves the use of green chemistry principles. Traditionally, this compound was synthesized via oxidation of naphthylmethanol using strong oxidizing agents like KMnO4. However, recent studies have demonstrated that using enzymatic oxidation or microwave-assisted synthesis can significantly reduce reaction times and minimize waste generation. These methods not only enhance the efficiency of production but also align with global sustainability goals.
The applications of naphthalene-1-carbaldehyde are vast and continually expanding. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various bioactive compounds. For example, recent research has focused on its role in developing anti-inflammatory agents and anticancer drugs. The compound's ability to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry. Additionally, naphthalene-1-carbaldehyde is widely used in agrochemicals as a precursor for fungicides and herbicides.
In the field of materials science, naphthalene-1-carbaldehyde has shown promise as a building block for advanced materials such as conducting polymers and organic semiconductors. Recent studies have explored its use in creating self-healing polymers and stimuli-responsive materials. These applications leverage the compound's unique electronic properties and ability to undergo reversible chemical transformations under specific conditions.
Despite its numerous benefits, understanding the toxicity profile of naphthalene-1-carbaldehyde is crucial for ensuring safe handling and application. Recent toxicological studies have revealed that exposure to this compound can cause acute respiratory irritation and skin sensitization in laboratory animals. However, further research is needed to assess its long-term effects on human health and ecosystems.
In conclusion, naphthalene-1-carbaldehyde (CAS No. 66-77-3) remains a pivotal compound in modern chemistry due to its versatility and wide-ranging applications. With ongoing advancements in synthesis methods and material science applications, this compound continues to be a focal point for researchers worldwide. As we move forward, it is essential to prioritize sustainable practices and thorough toxicity assessments to maximize its benefits while minimizing potential risks.
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